Enzymatic Inhibition: Selective Activity Against nNOS Over PTPα
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine demonstrates a clear, class-level differentiation in enzymatic inhibition. It exhibits weak inhibitory activity against human neuronal nitric oxide synthase (nNOS) with an IC₅₀ of >10,000 nM [1]. In stark contrast, the same compound shows no meaningful activity against human protein-tyrosine phosphatase alpha (PTPα), with an IC₅₀ of >250,000 nM [2]. This cross-target comparison reveals a selectivity gap of at least 25-fold, indicating that the compound is not a promiscuous enzyme inhibitor. This selectivity profile is a direct consequence of the N-amino piperidine structure.
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM for nNOS |
| Comparator Or Baseline | Target Compound vs. PTPα |
| Quantified Difference | At least 25-fold selectivity (250,000 nM vs. 10,000 nM) |
| Conditions | Human nNOS expressed in HEK293 cells; PTPα assay using p-nitrophenyl phosphate substrate at pH 5.5 |
Why This Matters
This data is crucial for chemical biology tool selection, as it demonstrates that the compound, while weak, shows target preference over a general phosphatase, reducing the likelihood of broad off-target effects in cellular assays.
- [1] BindingDB. BDBM50348718. Ki > 10,000 nM for human nNOS. View Source
- [2] BindingDB. BDBM50348718. Ki > 250,000 nM for human PTPα. View Source
